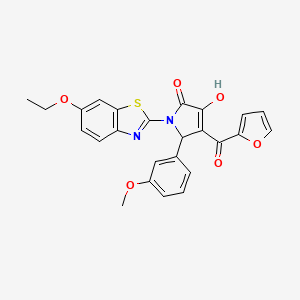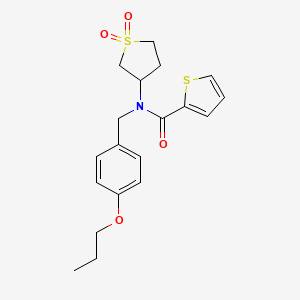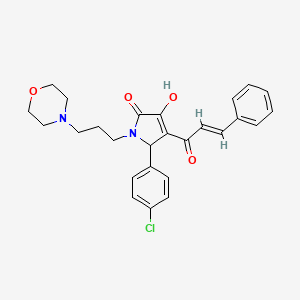![molecular formula C19H18N2O3S2 B15099990 (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15099990.png)
(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolidinone core, which is known for its biological activity, and a morpholine moiety, which enhances its solubility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of Thiazolidinone Core: The initial step involves the reaction of a thioamide with an α-halo ketone to form the thiazolidinone ring.
Introduction of Morpholine Moiety: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with a suitable leaving group on the thiazolidinone ring.
Aldol Condensation: The final step involves an aldol condensation between the thiazolidinone derivative and 5-phenylfuran-2-carbaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound’s pharmacological properties are being investigated for therapeutic applications. Its potential to inhibit specific enzymes or receptors could lead to the development of new treatments for various diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced solubility or stability. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, inhibiting their activity. The morpholine moiety enhances the compound’s solubility, allowing it to reach its targets more effectively. The phenylfuran group may interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinones: Compounds with a thiazolidinone core, such as 2-thioxo-1,3-thiazolidin-4-one, share similar biological activities.
Morpholine Derivatives: Compounds like morpholine-4-carboxamide exhibit similar solubility and reactivity properties.
Phenylfuran Derivatives: Compounds such as 5-phenylfuran-2-carbaldehyde have similar aromatic and heterocyclic characteristics.
Uniqueness
What sets (5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one apart is the combination of these three moieties in a single molecule. This unique structure allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C19H18N2O3S2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(5E)-3-(morpholin-4-ylmethyl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c22-18-17(26-19(25)21(18)13-20-8-10-23-11-9-20)12-15-6-7-16(24-15)14-4-2-1-3-5-14/h1-7,12H,8-11,13H2/b17-12+ |
Clave InChI |
SBXSMPNHQVVIJD-SFQUDFHCSA-N |
SMILES isomérico |
C1COCCN1CN2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4)/SC2=S |
SMILES canónico |
C1COCCN1CN2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(4-Octyloxyphenyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B15099925.png)
![(4E)-5-(3-bromophenyl)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15099926.png)

![N-(3,4-dichlorophenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15099931.png)
}-N-[2-(methyleth yl)phenyl]acetamide](/img/structure/B15099938.png)
![4-[(4-Ethylpiperazinyl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B15099941.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15099954.png)
![(2Z)-6-(2-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15099961.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15099966.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide](/img/structure/B15099972.png)
![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099981.png)
![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099989.png)
